molecular formula C29H23IN2 B12613763 2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline CAS No. 917804-95-6

2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline

Cat. No.: B12613763
CAS No.: 917804-95-6
M. Wt: 526.4 g/mol
InChI Key: KVGCGFSDUKGYGT-UHFFFAOYSA-N
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Description

2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a complex organic compound that features a pyridine ring substituted with an aniline group and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Iodophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is unique due to its complex structure, which combines multiple aromatic rings and functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

CAS No.

917804-95-6

Molecular Formula

C29H23IN2

Molecular Weight

526.4 g/mol

IUPAC Name

2-[4-(4-iodophenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline

InChI

InChI=1S/C29H23IN2/c30-25-17-15-21(16-18-25)24-19-28(22-9-3-1-4-10-22)32(27-14-8-7-13-26(27)31)29(20-24)23-11-5-2-6-12-23/h1-20,24H,31H2

InChI Key

KVGCGFSDUKGYGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C=C(N2C3=CC=CC=C3N)C4=CC=CC=C4)C5=CC=C(C=C5)I

Origin of Product

United States

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